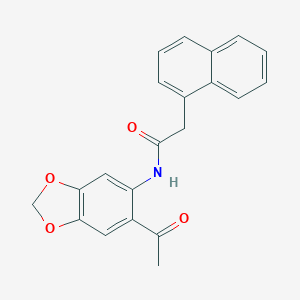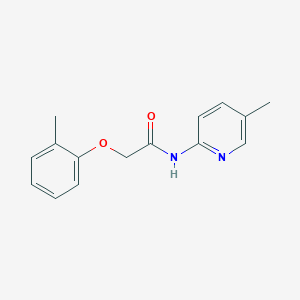
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. NBQX has been studied extensively for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用機序
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that is involved in excitatory neurotransmission in the brain. By blocking the activity of the AMPA receptor, this compound reduces the flow of calcium ions into neurons, which can help to prevent neuronal damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitatory signaling in the brain. This compound has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that is involved in a variety of physiological processes.
実験室実験の利点と制限
One of the main advantages of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide is its specificity for the AMPA receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation of this compound is that it is a non-competitive antagonist, which means that it can only block the activity of the AMPA receptor, but cannot activate it. This can make it difficult to study the effects of AMPA receptor activation in the absence of this compound.
将来の方向性
There are several potential future directions for research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential of this compound as a neuroprotective agent in other neurological disorders, such as traumatic brain injury and multiple sclerosis.
合成法
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-naphthylacetic acid with 6-acetyl-1,3-benzodioxole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product.
科学的研究の応用
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C21H17NO4 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17NO4/c1-13(23)17-10-19-20(26-12-25-19)11-18(17)22-21(24)9-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,10-11H,9,12H2,1H3,(H,22,24) |
InChIキー |
MGZUUYFXLQOCNU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CC3=CC=CC4=CC=CC=C43)OCO2 |
正規SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CC3=CC=CC4=CC=CC=C43)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)

![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)